4-chloro-N-[(3-chlorophenyl)methyl]-N-[(hydrazinecarbonyl)methyl]benzenesulfonamide
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Overview
Description
4-chloro-N-[(3-chlorophenyl)methyl]-N-[(hydrazinecarbonyl)methyl]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of chloro, phenyl, hydrazinecarbonyl, and benzenesulfonamide groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(3-chlorophenyl)methyl]-N-[(hydrazinecarbonyl)methyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonamide.
Introduction of the Chloro Groups: Chlorination reactions are carried out to introduce the chloro groups at specific positions on the benzene ring.
Attachment of the Hydrazinecarbonyl Group: The hydrazinecarbonyl group is introduced through a reaction with hydrazine and a suitable carbonyl compound.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(3-chlorophenyl)methyl]-N-[(hydrazinecarbonyl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
4-chloro-N-[(3-chlorophenyl)methyl]-N-[(hydrazinecarbonyl)methyl]benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(3-chlorophenyl)methyl]-N-[(hydrazinecarbonyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with DNA: Binding to DNA and affecting gene expression or replication processes.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through caspase activation and other apoptotic pathways.
Comparison with Similar Compounds
4-chloro-N-[(3-chlorophenyl)methyl]-N-[(hydrazinecarbonyl)methyl]benzenesulfonamide can be compared with other similar compounds, such as:
4-chloro-N-methylbenzenesulfonamide: Lacks the hydrazinecarbonyl and phenyl groups, resulting in different chemical properties and applications.
N-ethyl-4-methylbenzenesulfonamide: Contains an ethyl group instead of the hydrazinecarbonyl group, leading to variations in reactivity and biological activity.
2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide: Contains additional heteroaryl groups, which may enhance its biological activity and specificity.
Properties
Molecular Formula |
C15H15Cl2N3O3S |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
4-chloro-N-[(3-chlorophenyl)methyl]-N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2N3O3S/c16-12-4-6-14(7-5-12)24(22,23)20(10-15(21)19-18)9-11-2-1-3-13(17)8-11/h1-8H,9-10,18H2,(H,19,21) |
InChI Key |
WQMSOFQNCAXIRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN(CC(=O)NN)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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